molecular formula C21H23N7O3 B2538441 4-(6-(1H-Imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperazin-1-carboxamid CAS No. 1170623-69-4

4-(6-(1H-Imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperazin-1-carboxamid

Katalognummer B2538441
CAS-Nummer: 1170623-69-4
Molekulargewicht: 421.461
InChI-Schlüssel: MADUVRNJOPDMLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine-1-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their biological activities, which can provide insights into the potential characteristics and activities of the compound . For instance, paper discusses a new class of antiproliferative agents, the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors. Similarly, paper reports on the antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, and paper describes benzoylpiperidine-based inhibitors with plasma triglyceride-lowering effects in rats.

Synthesis Analysis

The synthesis of related compounds involves the optimization of terminal fragments to achieve potent biological activity, as seen in paper , where SAR-guided optimization led to a compound with significant antiproliferative potency. In paper , the design and synthesis of imidazo[1,2-a]pyridine-3-carboxamides were based on a previously discovered structure, indicating a methodical approach to developing new compounds. The synthesis process often includes the exploration of different linkers and functional groups to enhance activity and selectivity.

Molecular Structure Analysis

The molecular structure of compounds plays a crucial role in their biological activity. For example, the oxadiazolyl group in the compounds discussed in paper is essential for their function as tubulin inhibitors. In paper , the presence of an electron-donating group on the benzene ring and a piperazinyl linker were found to be potent scaffolds for antimycobacterial activity. These findings suggest that the molecular structure of "4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine-1-carboxamide" would also be critical for its biological function.

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions related to the compound , they do provide insights into the types of chemical modifications that can be made to similar compounds to enhance their biological activities. For instance, the modification of terminal fragments in paper and the exploration of different linkers in paper are examples of chemical reactions that can be used to optimize the properties of a compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, stability, and bioavailability, are important for its therapeutic potential. Paper mentions the optimization of benzoylpiperidine-based inhibitors that resulted in a compound with good oral bioavailability and plasma triglyceride-lowering effects, indicating the importance of these properties in drug development. These properties would also be relevant for the analysis of "4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine-1-carboxamide" and its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

    Metall-organische Gerüste (MOFs) und Koordinationschemie

    Organische Synthese und Pharmazeutische Chemie

    Triazolsynthese und Klickchemie

Wirkmechanismus

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures are often involved in interactions with enzymes or receptors, where the aromatic rings can participate in π-stacking interactions and the nitrogen atoms can form hydrogen bonds .

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O3/c1-15-23-19(13-20(24-15)28-5-4-22-14-28)26-6-8-27(9-7-26)21(29)25-16-2-3-17-18(12-16)31-11-10-30-17/h2-5,12-14H,6-11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADUVRNJOPDMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.